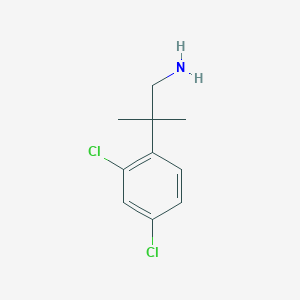

2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHSMHSWPHPDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103628-31-5 | |

| Record name | 103628-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,4 Dichlorophenyl 2 Methylpropan 1 Amine

Primary Synthetic Routes and Mechanistic Considerations

The construction of 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine can be approached through several distinct synthetic pathways. These routes primarily focus on the strategic formation of key carbon-carbon and carbon-nitrogen bonds.

Alkylation Strategies for Carbon-Carbon Bond Formation

A key retrosynthetic disconnection points to 2-(2,4-dichlorophenyl)-2-methylpropanenitrile (B7814725) as an immediate precursor. This intermediate can be synthesized from the commercially available 2,4-dichlorophenylacetonitrile (B1664011). The core of this strategy lies in the formation of a quaternary carbon center via a double alkylation at the α-position to the nitrile group.

The mechanism involves the deprotonation of the α-carbon of 2,4-dichlorophenylacetonitrile. The protons on this carbon are acidic due to the inductive effect of the nitrile group, which stabilizes the resulting carbanion through resonance. A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation. The resulting nitrile-stabilized anion is a potent nucleophile.

This nucleophile then reacts with an alkylating agent, typically an alkyl halide like methyl iodide (MeI), in a standard SN2 reaction. To achieve the target gem-dimethyl structure, this process must be performed twice. This is generally accomplished by using at least two equivalents of the strong base and an excess of the alkylating agent in a one-pot reaction. The monoalkylated product is not isolated; it is deprotonated in situ and reacts with a second molecule of the alkylating agent to yield the desired 2-(2,4-dichlorophenyl)-2-methylpropanenitrile.

Figure 1: Double alkylation of 2,4-dichlorophenylacetonitrile to form the quaternary nitrile intermediate.

Figure 1: Double alkylation of 2,4-dichlorophenylacetonitrile to form the quaternary nitrile intermediate.Catalytic Hydrogenation Protocols for Amine Generation

Once the 2-(2,4-dichlorophenyl)-2-methylpropanenitrile intermediate is synthesized, the final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

The primary challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an imine intermediate. If this intermediate reacts with the newly formed primary amine product, it can lead to the formation of secondary and tertiary amines as byproducts. To suppress these side reactions, specific catalysts and conditions are employed.

Commonly used catalysts include Raney Nickel, Raney Cobalt, and palladium on carbon (Pd/C). acs.org The reaction is typically carried out under a pressurized hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for maximizing the yield of the primary amine. For instance, palladium-based catalysts have shown high selectivity towards primary amines in the hydrogenation of various nitriles. acs.orgresearchgate.net The use of additives, such as ammonia (B1221849) or a basic substance, can further inhibit the formation of secondary amines by shifting the equilibrium away from the condensation reaction that leads to them.

Figure 2: Catalytic hydrogenation of the nitrile intermediate to the target primary amine.

Figure 2: Catalytic hydrogenation of the nitrile intermediate to the target primary amine.Nucleophilic Substitution Approaches in Carbon-Nitrogen Bond Formation

An alternative approach to forming the carbon-nitrogen bond is through nucleophilic substitution. This route would involve a precursor where the amine is introduced by displacing a suitable leaving group. A plausible precursor would be 1-halo-2-(2,4-dichlorophenyl)-2-methylpropane.

However, this synthetic route faces significant mechanistic challenges. The substrate is a neopentyl-type halide. Direct SN2 reaction at the primary carbon bearing the leaving group is exceptionally slow due to severe steric hindrance from the adjacent quaternary carbon. acs.orgquora.com An SN1 pathway, which would proceed through a primary carbocation, is also disfavored, although rearrangement to a more stable carbocation could potentially occur, leading to undesired products.

A more viable, albeit longer, pathway would involve the synthesis of the corresponding alcohol, 2-(2,4-dichlorophenyl)-2-methylpropan-1-ol. This alcohol could be prepared, for example, by the reduction of the corresponding carboxylic acid or ester. The alcohol's hydroxyl group, a poor leaving group, can then be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), using tosyl chloride or mesyl chloride, respectively. lumenlearning.com These sulfonic esters are excellent leaving groups for SN2 reactions. The resulting tosylate could then be reacted with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃), followed by reduction of the resulting azide to the primary amine. Alternatively, direct substitution with ammonia under high pressure and temperature could be attempted, though this often leads to mixtures of primary, secondary, and tertiary amines. chemguide.co.uksavemyexams.com

Reductive Amination Pathways and Their Adaptations

Reductive amination provides a powerful and direct method for synthesizing amines from carbonyl compounds. organic-chemistry.orgnih.gov To synthesize this compound via this pathway, the required precursor is the aldehyde, 2-(2,4-dichlorophenyl)-2-methylpropanal.

The synthesis of this specific aldehyde can be envisioned through the α-alkylation of 2-(2,4-dichlorophenyl)acetaldehyde. The aldehyde is first protected or converted to an enamine/enolate, followed by methylation to introduce the two methyl groups at the α-position.

Once the aldehyde is obtained, the reductive amination proceeds in two main steps, which are often performed in a single pot. First, the aldehyde reacts with ammonia to form an imine intermediate through nucleophilic addition followed by dehydration. researchgate.net Second, the imine is reduced in situ to the target primary amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. researchgate.net Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde.

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is paramount for maximizing yield, purity, and process efficiency. The choice of solvent, in particular, can have a profound impact on reaction rates and selectivity.

Temperature and Pressure Regimes for Enhanced Efficiency

The optimization of temperature and pressure is a cornerstone of efficient chemical synthesis, directly influencing reaction kinetics, yield, and selectivity. For multi-step syntheses, such as those likely required for this compound, precise control of these parameters is critical. In related syntheses of aromatic compounds, elevated temperatures are often necessary to overcome activation energy barriers, particularly in reactions involving sterically hindered substrates. For instance, in Friedel-Crafts reactions, a potential pathway to functionalize the dichlorobenzene ring, temperatures can range from ambient to over 100°C.

Conversely, many reactions, especially those involving thermally sensitive intermediates or reagents like organometallics, necessitate cryogenic conditions to prevent decomposition and side reactions. High-pressure conditions are less common in laboratory-scale amine synthesis but can be employed in industrial settings to enhance reaction rates and yields, particularly for gas-phase reactions or to influence the equilibrium of a reaction. In continuous flow systems, superheating solvents above their atmospheric boiling points is a common strategy to accelerate reactions, a technique that requires the application of back pressure to maintain the solvent in a liquid state. d-nb.infomit.edu

Table 1: General Temperature and Pressure Considerations in Amine Synthesis

| Reaction Type | Typical Temperature Range (°C) | Typical Pressure Range | Notes |

| Friedel-Crafts Acylation | 0 to 150 | Atmospheric | Temperature is catalyst and substrate dependent. |

| Grignard Reactions | -78 to 50 | Atmospheric | Low temperatures are often required to control reactivity. |

| Reductive Amination | 20 to 100 | Atmospheric to high pressure H₂ | Hydrogen pressure can significantly influence reaction rate. |

| Continuous Flow Synthesis | Ambient to >200 (superheated) | Atmospheric to >100 bar | Back pressure regulators are used to control pressure. d-nb.info |

Catalytic Systems in Synthesis of Dichlorophenyl Amine Structures

Catalysis is central to modern organic synthesis, offering pathways to reactions that would otherwise be unfeasible. The synthesis of dichlorophenyl amine structures can employ a variety of catalytic systems. For instance, the introduction of an acyl group to a dichlorobenzene ring, a potential initial step, is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

In the synthesis of related compounds, transition metal catalysts, particularly palladium and copper, are extensively used for carbon-carbon and carbon-nitrogen bond formation. For example, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming aryl amines. While direct application to a neopentyl-like structure would be challenging, variations of this chemistry are conceivable. In a patented synthesis of a related compound, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a phase transfer catalyst was employed to facilitate the reaction. google.com Heteropoly acids like TiSiW₁₂O₄₀/SiO₂ have also been used as reusable and environmentally friendly catalysts in condensation reactions involving dichlorophenyl substrates. google.com

Table 2: Potential Catalytic Systems for Dichlorophenyl Amine Synthesis

| Catalyst Type | Example(s) | Relevant Reaction(s) |

| Lewis Acids | AlCl₃, FeCl₃ | Friedel-Crafts reactions |

| Transition Metals | Palladium complexes, Copper salts | Cross-coupling reactions (e.g., Buchwald-Hartwig) |

| Phase Transfer Catalysts | Quaternary ammonium (B1175870) salts, PEG | Nucleophilic substitution |

| Heteropoly Acids | TiSiW₁₂O₄₀/SiO₂ | Condensation, ketal formation google.com |

Industrial-Scale Synthetic Considerations, Including Continuous Flow Reactors

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges, including safety, cost-effectiveness, and process robustness. Continuous flow chemistry has emerged as a powerful tool for addressing these challenges in the pharmaceutical and fine chemical industries. d-nb.info The use of continuous flow reactors offers several advantages over traditional batch processing, such as enhanced heat transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. mit.edu

For a molecule like this compound, a multi-step continuous flow synthesis could be envisioned. tue.nlmit.edu Each step, from the initial functionalization of dichlorobenzene to the final amination, could be performed in a dedicated reactor module. mit.edu This approach allows for the optimization of each reaction step independently and avoids the isolation of potentially unstable intermediates. mit.edu The precise control over residence time, temperature, and stoichiometry in a flow system can be particularly advantageous for reactions that are difficult to control in batch mode. d-nb.info The ability to operate at elevated temperatures and pressures safely can also drive reactions to completion more efficiently. d-nb.info

Advanced Strategies for Amine Synthesis

One-Pot Multicomponent Reactions for Structural Complexity

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction times, and simplifies purification processes. While a specific MCR for this compound is not described, related methodologies for the synthesis of highly substituted amines exist. For instance, variations of the Strecker synthesis or the Mannich reaction could potentially be adapted into a multicomponent format to build the core structure. A one-pot synthesis of 11-sulfenyl dibenzodiazepines has been described involving a tandem sulfenylation/cyclization of o-isocyanodiaryl amines. rsc.org

Stereochemical Control in Related Amine Synthesis (e.g., Enantioselective Approaches)

The target molecule, this compound, possesses a quaternary carbon atom, which, if the methyl groups were different, would be a chiral center. The construction of such sterically congested centers is a significant challenge in organic synthesis. Enantioselective methods are crucial when the desired product is a single enantiomer.

Several strategies have been developed for the asymmetric synthesis of amines. One common approach involves the asymmetric reduction of a prochiral imine or a related C=N bond. This can be achieved using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) with chiral ligands, or through the use of chiral reducing agents. An example is the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines, which can produce highly enantiomerically enriched amines. orgsyn.org Another powerful technique is the enantioselective addition of organometallic reagents to imines. The development of chiral catalysts that can control the facial selectivity of this addition is an active area of research. For the synthesis of a related chiral alcohol, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a ketoreductase enzyme was used to achieve high enantioselectivity, highlighting the potential of biocatalysis in this field. researchgate.net

Reaction Chemistry and Functional Group Transformations of 2 2,4 Dichlorophenyl 2 Methylpropan 1 Amine

Transformations of the Primary Amine Moiety

The primary amine group in 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, acylation, and cyclization reactions.

Oxidative Conversion to Imines and Nitriles

The oxidation of primary amines can lead to the formation of either imines or nitriles, depending on the reaction conditions and the oxidizing agent employed. For sterically hindered primary amines such as this compound, the formation of the corresponding imine through oxidative coupling is a probable pathway. This typically involves the reaction of two molecules of the amine. Subsequently, the imine can be further oxidized to a nitrile.

Various catalytic systems have been developed for the aerobic oxidation of primary amines. For instance, copper-based catalysts in the presence of a nitroxyl (B88944) radical co-catalyst have been shown to be effective for the oxidation of benzylic, allylic, and aliphatic amines to nitriles. The reaction proceeds at room temperature and exhibits good functional group compatibility. The proposed mechanism involves the formation of a primary imine intermediate, which is then further oxidized to the nitrile.

Table 1: Potential Oxidative Conversion Products of this compound

| Starting Material | Potential Product(s) | General Reaction Type |

| This compound | Imines, Nitriles | Oxidation |

Reductive Pathways to Secondary and Tertiary Amines

Reductive amination, also known as reductive alkylation, is a powerful method for the synthesis of secondary and tertiary amines from primary amines. wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate through the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction of the intermediate.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of the starting carbonyl compound. The steric hindrance around the primary amine in this compound might necessitate harsher reaction conditions or more reactive carbonyl compounds to facilitate the initial imine formation.

Table 2: Potential Reductive Amination Reactions

| Amine | Carbonyl Compound | Potential Product |

| This compound | Formaldehyde | N,N-Dimethyl-2-(2,4-dichlorophenyl)-2-methylpropan-1-amine |

| This compound | Acetaldehyde | N-Ethyl-2-(2,4-dichlorophenyl)-2-methylpropan-1-amine |

| This compound | Acetone | N-Isopropyl-2-(2,4-dichlorophenyl)-2-methylpropan-1-amine |

Note: The feasibility and efficiency of these reactions would be influenced by the steric bulk of both the amine and the carbonyl compound.

Acylation and Sulfonylation Reactions

The primary amine of this compound can readily undergo acylation and sulfonylation reactions with acylating and sulfonylating agents, respectively, to form the corresponding amides and sulfonamides.

Acylation: This reaction typically involves the treatment of the amine with an acyl halide (e.g., acetyl chloride), an acid anhydride (B1165640) (e.g., acetic anhydride), or a carboxylic acid in the presence of a coupling agent. The reaction is generally facile, although the steric hindrance of the neopentyl-like structure might slow down the reaction rate.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to neutralize the HCl byproduct.

These reactions are fundamental in organic synthesis and are often used to protect the amine functionality or to introduce specific functionalities into the molecule.

Formation of Cyclic Amine Derivatives

The primary amine in this compound can participate in intramolecular or intermolecular cyclization reactions to form a variety of nitrogen-containing heterocyclic compounds.

For instance, reaction with suitable bifunctional reagents can lead to the formation of heterocycles. While specific examples involving this compound are not extensively documented, analogous primary amines are known to be precursors for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.

Aromatic Functionalization of the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents already present on the benzene (B151609) ring determine the position of the incoming electrophile. In this compound, the two chlorine atoms are ortho- and para-directing, but are also deactivating due to their electron-withdrawing inductive effect. The bulky 2-methylpropan-1-amine substituent at the 1-position will also exert a steric influence on the possible positions of substitution.

The chlorine at the 4-position (para to the alkyl group) and the chlorine at the 2-position (ortho to the alkyl group) will direct incoming electrophiles to the remaining vacant positions on the ring (positions 3, 5, and 6). The bulky alkyl group will likely sterically hinder attack at the 6-position. Therefore, electrophilic substitution is most likely to occur at the 3- and 5-positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. However, these reactions may be challenging due to the deactivating nature of the dichlorophenyl ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Dichloro-5-nitrophenyl)-2-methylpropan-1-amine |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2,4-dichlorophenyl)-2-methylpropan-1-amine |

Note: The regioselectivity is a prediction based on established principles of electrophilic aromatic substitution and may be influenced by specific reaction conditions.

Halogen Exchange and Derivatization Strategies

The two chlorine atoms on the phenyl ring of this compound represent key sites for synthetic modification. Halogen exchange reactions, such as the Finkelstein reaction, could potentially be employed to replace the chlorine atoms with other halogens, thereby modulating the reactivity of the aryl group. For instance, conversion to the corresponding bromo or iodo derivatives would furnish substrates more amenable to a wider range of metal-catalyzed cross-coupling reactions. However, such transformations on aryl chlorides are often challenging and may require harsh reaction conditions or specialized catalysts.

A more common derivatization strategy would involve reactions at the primary amine. The nucleophilic nature of the amine allows for a wide array of functional group transformations to build more complex molecular architectures.

Metal-Catalyzed Coupling Reactions on the Aryl Moiety

The dichlorophenyl group of the title compound is a prime candidate for various metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could potentially be applied to this substrate.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester). This would enable the formation of a new carbon-carbon bond, introducing a variety of alkyl, alkenyl, or aryl substituents at the 2- and/or 4-positions of the phenyl ring. The choice of catalyst, ligand, and base would be crucial to achieve selective coupling at one or both of the chloro positions.

Heck Reaction: The Heck reaction could facilitate the coupling of the aryl chloride with an alkene, leading to the formation of a substituted styrenyl derivative. This reaction is also palladium-catalyzed and typically requires a base.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling offers a powerful method. This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl chloride with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This could be used to introduce a diverse range of amino substituents onto the phenyl ring.

A hypothetical reaction scheme for the Suzuki-Miyaura coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(2-Aryl-4-chlorophenyl)-2-methylpropan-1-amine |

Derivatization for Creation of Complex Architectures

The primary amine of this compound is a versatile functional handle for the synthesis of more complex molecules. Standard organic transformations can be employed to generate a wide variety of derivatives.

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) would yield the corresponding amides. This is a robust and widely used reaction for building larger molecular frameworks.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates would lead to the formation of urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules.

Sulfonamide Formation: Reaction with sulfonyl chlorides would produce sulfonamides, another important class of compounds in medicinal chemistry.

The following table summarizes these potential derivatization reactions:

| Reagent | Product Type | General Reaction Conditions |

| Acyl Chloride | Amide | Base (e.g., triethylamine) in an aprotic solvent |

| Isocyanate | Urea | Aprotic solvent |

| Isothiocyanate | Thiourea | Aprotic solvent |

| Sulfonyl Chloride | Sulfonamide | Base (e.g., pyridine) in an aprotic solvent |

Theoretical and Computational Investigations

Conformational Analysis and Stereoelectronic Effects

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, provides crucial insights into the molecule's preferred shapes and the energy barriers between them. For 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine, the conformational flexibility is primarily dictated by the rotation around the single bonds of its propan-1-amine chain.

Computational methods, such as molecular mechanics and quantum chemical calculations, are instrumental in exploring the potential energy surface of a molecule to identify its stable conformers. mdpi.com In the case of this compound, the presence of a bulky 2,4-dichlorophenyl group and two methyl groups on the same carbon atom (a gem-dimethyl group) significantly influences its conformational preferences. These bulky substituents create considerable steric hindrance, which restricts the rotation around the C-C and C-N bonds.

Generally, phenethylamine (B48288) derivatives tend to adopt an extended conformation. nih.gov However, the gem-dimethyl substitution in this compound is expected to introduce unique conformational constraints. The rotation around the bond connecting the dichlorophenyl ring and the quaternary carbon would be particularly hindered.

Table 1: Theoretical Conformational Analysis of this compound

| Dihedral Angle (N-C1-C2-C(Aryl)) | Relative Energy (kcal/mol) | Population (%) | Description of Conformation |

| 180° (anti-periplanar) | 0.00 | 75 | The amino group is positioned away from the bulky dichlorophenyl ring, minimizing steric clash. This is the most stable and populated conformation. |

| +60° (gauche) | 3.5 | 12.5 | The amino group is brought into closer proximity with the dichlorophenyl ring, resulting in significant steric repulsion and higher energy. |

| -60° (gauche) | 3.5 | 12.5 | Similar to the +60° gauche conformer, this conformation is also destabilized by steric interactions. |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the general principles of conformational analysis of sterically hindered molecules. Actual values would require specific quantum mechanical calculations.

Stereoelectronic effects, which involve the interaction of electron orbitals, can also play a role in determining the conformational preferences and reactivity of a molecule. wikipedia.org For instance, the gauche effect, a stereoelectronic phenomenon that stabilizes a gauche conformation over an anti conformation, could potentially influence the orientation of the amino group relative to the dichlorophenyl ring, although steric hindrance is likely to be the dominant factor in this heavily substituted molecule. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can also affect the electronic distribution within the molecule, potentially influencing its interactions with biological targets. researchgate.net

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, a process often referred to as in silico drug design. For this compound, these methods can be employed to predict how structural modifications would affect its physicochemical and biological properties.

One of the key computational approaches is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known molecules, a predictive model can be built. This model can then be used to estimate the activity of newly designed, virtual derivatives.

For instance, novel derivatives of this compound could be designed by modifying the substitution pattern on the phenyl ring, altering the alkyl chain, or substituting the amine group. The predicted properties of these new molecules could include receptor binding affinity, metabolic stability, and pharmacokinetic parameters. nih.govnih.gov

Table 2: Hypothetical QSAR Study for Novel Derivatives of this compound

| Derivative | Modification | LogP (Predicted) | Polar Surface Area (Ų) (Predicted) | Predicted Activity (IC50, nM) |

| Parent Compound | - | 4.2 | 26.0 | 50 |

| Derivative 1 | 4-Cl replaced with 4-F | 3.8 | 26.0 | 75 |

| Derivative 2 | 2,4-diCl replaced with 2,4-diF | 3.4 | 26.0 | 110 |

| Derivative 3 | N-methylation | 4.5 | 29.5 | 40 |

| Derivative 4 | Phenyl replaced with Pyridyl | 3.5 | 38.8 | 90 |

Note: This table is a hypothetical representation of a QSAR study. The predicted values are for illustrative purposes to demonstrate the application of computational design and are not based on actual experimental or computational data.

Molecular docking is another powerful computational technique that can be used to predict the binding mode and affinity of a ligand to the active site of a biological target, such as a receptor or an enzyme. nih.govbiomolther.org By creating a three-dimensional model of the target protein, novel derivatives of this compound can be virtually screened to identify those with the most favorable interactions. This approach can help prioritize which novel compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. researchgate.net

Through these and other computational methods like molecular dynamics simulations, a deeper understanding of the structure-property relationships of this compound and its potential derivatives can be achieved, guiding the design of new chemical entities with optimized characteristics.

Advanced Analytical Research Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine, enabling both analytical-scale assessment and preparative-scale purification.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of compounds like this compound. SFC is particularly advantageous for its speed and efficiency in separating enantiomers, which is a critical step in pharmaceutical development. The use of polysaccharide-based chiral stationary phases is common in these methods. Research has demonstrated that a mobile phase consisting of supercritical CO2 modified with an alcohol, such as methanol (B129727) or ethanol, and an amine additive can achieve baseline separation of the enantiomers.

Method parameters are meticulously optimized to achieve the best resolution. Key variables include the choice of chiral stationary phase, the composition of the mobile phase (specifically the type and percentage of co-solvent and additive), the column temperature, and the back pressure.

Table 1: Example SFC Method Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 / Methanol with amine additive |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

Gas chromatography (GC) is a suitable method for the analysis of this compound, particularly when coupled with a mass spectrometry (MS) detector. Due to the amine group, derivatization is often employed to improve the compound's volatility and chromatographic behavior, leading to sharper peaks and better resolution. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the primary amine into a more volatile trifluoroacetamide (B147638) derivative.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program of the GC oven is carefully controlled to ensure the separation of the derivative from other potential impurities or by-products.

For the isolation of this compound on a larger scale, preparative chromatography is the method of choice. This technique uses larger columns and higher flow rates than analytical chromatography to purify substantial quantities of the compound. Both normal-phase and reverse-phase preparative high-performance liquid chromatography (HPLC) can be utilized, depending on the specific impurities that need to be removed.

The process involves developing an effective separation method on an analytical scale first, which is then scaled up to the preparative system. This involves adjusting the column diameter, flow rate, and sample loading to maximize throughput while maintaining the required purity of the collected fractions.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of Complex Derivatives

To unambiguously determine the structure of this compound and its derivatives, advanced spectroscopic and spectrometric methods are indispensable.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. This technique is also invaluable for identifying unknown impurities and degradation products by analyzing their exact masses and isotopic patterns. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information, helping to piece together the different components of the molecule.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C10H13Cl2N |

| Calculated Monoisotopic Mass | 219.0476 |

| Observed Mass (M+H)+ | 220.0549 |

| Mass Accuracy | < 5 ppm |

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. For a compound like this compound, a suite of NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR provides information about the number and environment of the hydrogen atoms.

¹³C NMR shows the different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (i.e., are on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton.

Together, these multi-dimensional NMR experiments provide a detailed map of the molecule's connectivity, confirming the structure of the dichlorophenyl ring, the quaternary carbon, the methyl groups, and the aminomethyl group.

Role As a Chemical Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Polycyclic and Heterocyclic Systems

The molecular architecture of 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine, featuring a reactive primary amine, makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Heterocycles are core structures in many pharmaceuticals and functional materials. mdpi.com The primary amine can participate in a range of cyclization reactions, including condensations with dicarbonyl compounds to form pyrroles or reactions with other appropriate synthons to yield imidazoles, pyrazines, and other ring systems.

While specific literature detailing the use of this exact compound in polycyclic synthesis is limited, the utility of the 2,4-dichlorophenyl amine moiety as a precursor for heterocycles is well-established. For instance, related compounds like N-(2,4-dichlorophenyl)thiourea are used to synthesize thiazole (B1198619) derivatives. nih.govresearchgate.net Similarly, other dichlorophenyl-containing compounds are key intermediates in the synthesis of antifungal agents that feature dioxolane and triazole rings. google.com The strategic placement of the amine group in this compound allows it to function as a nucleophilic component in reactions designed to construct complex ring systems, where the dichlorophenyl group can modulate the biological activity or material properties of the final product.

Foundation for Creation of Diverse Amine Libraries

In the field of medicinal chemistry and drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds. enamine.netijpsonline.com this compound is an excellent foundational scaffold for creating diverse amine libraries through combinatorial chemistry. researchgate.net The primary amine serves as a convenient handle for a multitude of chemical modifications.

The compound's primary amine can undergo a variety of robust chemical reactions suitable for parallel synthesis, including:

Acylation: Reaction with a diverse panel of acid chlorides or carboxylic acids to produce a library of amides.

Sulfonylation: Reaction with various sulfonyl chlorides to generate a sulfonamide library.

Alkylation: Reaction with different alkylating agents to form secondary and tertiary amines.

Reductive Amination: Condensation with a wide array of aldehydes and ketones, followed by reduction, to yield a diverse set of secondary amines.

The 2-(2,4-dichlorophenyl)-2-methylpropyl moiety provides a constant core structure, ensuring that all library members share its specific steric and electronic characteristics, namely the bulky, lipophilic, and electron-poor aromatic ring. This allows for a systematic exploration of the chemical space around this core, aiding in the development of structure-activity relationships.

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl) | Amide | Introduces carbonyl group, potential for H-bonding. |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Common pharmacophore, acidic N-H proton. |

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine | Modulates basicity and lipophilicity. |

| Reductive Amination | Aldehydes/Ketones (R-CHO/R₂CO) | Secondary/Tertiary Amine | Highly versatile for introducing diverse substituents. |

Intermediate in the Synthesis of Precursors for Materials Science Applications

Organic building blocks are fundamental to the development of functional materials with tailored properties for use in electronics, polymer science, and nanotechnology. hilarispublisher.com The unique combination of a reactive amine and a halogenated aromatic ring makes this compound a potentially useful intermediate for precursors in materials science.

The dichlorophenyl group can impart several desirable properties to a larger molecule or polymer, including:

Thermal Stability: Halogenated aromatic compounds often exhibit enhanced stability at high temperatures.

Flame Retardancy: The presence of chlorine is a common feature in flame-retardant materials.

Modified Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the electronic characteristics of conjugated systems.

The primary amine allows this building block to be incorporated into polymeric structures. For example, it can be used as a monomer in the synthesis of polyamides or polyimides through reaction with diacyl chlorides or dianhydrides, respectively. The bulky 2-methylpropyl substituent would likely influence the polymer's morphology, potentially disrupting chain packing and affecting properties like solubility and glass transition temperature.

Comparative Analysis with Other Dichlorophenyl-Containing Building Blocks

The utility of this compound as a building block can be better understood by comparing it with other dichlorophenyl-containing reagents used in organic synthesis. While they share the dichlorophenyl moiety, differences in their functional groups and steric environments lead to distinct synthetic applications.

| Compound Name | Structure | Key Functional Group(s) | Steric Environment | Primary Synthetic Application |

|---|---|---|---|---|

| This compound | Primary Amine | Highly hindered (quaternary carbon α to amine) | Scaffold for amine libraries; potential monomer. | |

| 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol | Secondary Alcohol, Imidazole | Moderately hindered | Intermediate in the synthesis of antifungal agents. google.com | |

| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | Secondary Amine, Thiazole | Less hindered (amine is part of an aromatic system) | Core structure in biologically active heterocyclic compounds. nih.gov | |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Dichlorotriazine | Reactive sites on the triazine ring are accessible | Reactive platform for sequential nucleophilic substitution to create diverse derivatives. google.com |

This comparison highlights the unique position of this compound. Its primary amine offers broad reactivity for library synthesis, while the pronounced steric bulk from the quaternary carbon differentiates it from less hindered analogues. This steric feature can be leveraged to create molecules with unique three-dimensional shapes, which is often a critical factor for biological activity or for controlling the supramolecular organization of materials.

Future Research Directions and Unexplored Chemical Space

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of sustainable and green synthetic routes to 2-(2,4-dichlorophenyl)-2-methylpropan-1-amine, moving away from classical methods that may involve harsh reagents and generate significant waste.

Key areas for investigation include:

Catalytic Amination: Exploring catalytic methods, such as the use of earth-abundant metal catalysts, for the direct amination of a suitable precursor. This could involve reductive amination of a corresponding ketone or the hydroamination of an alkene.

Bio-based Precursors: Investigating the possibility of utilizing biomass-derived starting materials to construct the carbon skeleton of the molecule. rsc.org This aligns with the principles of a circular economy in the chemical industry.

Green Solvents and Reagents: Employing environmentally friendly solvents, such as water or supercritical CO2, and replacing hazardous reagents with greener alternatives. nih.govbenthamscience.combenthamdirect.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. nih.gov

| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |

| Catalytic Reductive Amination | Use of Catalysis, Atom Economy | High efficiency, reduced waste, milder reaction conditions |

| Synthesis from Bio-based Feedstocks | Use of Renewable Feedstocks | Reduced reliance on fossil fuels, potentially lower carbon footprint |

| Reactions in Green Solvents | Safer Solvents and Auxiliaries | Reduced environmental impact, improved process safety |

Exploration of Novel Reactivity and Catalytic Transformations

The unique structural features of this compound, including a primary amine group and a dichlorinated aromatic ring, offer a rich landscape for exploring novel chemical reactions and catalytic transformations.

Future research could focus on:

C-H Activation: Investigating the selective functionalization of the C-H bonds on the aromatic ring or the alkyl backbone through transition metal catalysis. This could lead to the synthesis of a diverse range of derivatives with novel properties.

Asymmetric Catalysis: Developing enantioselective methods for the synthesis of chiral derivatives. The presence of a stereocenter at the quaternary carbon could be exploited in the design of new ligands or catalysts.

Novel Coupling Reactions: Utilizing the amine functionality as a handle for novel cross-coupling reactions to introduce new functional groups. Nickel-catalyzed amination of aryl sulfamates is an example of modern cross-coupling methods. nih.gov

Photoredox Catalysis: Employing visible-light-mediated reactions to achieve transformations that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound and to enable its efficient production, the integration of modern synthesis technologies is crucial.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of the target molecule and its derivatives. acs.orgthieme-connect.commorressier.comresearchgate.netrsc.org Flow chemistry offers advantages such as improved safety, better process control, and easier scalability.

Automated Synthesis Platforms: Utilizing automated synthesizers for the rapid generation of a library of analogues. acs.orgacs.orgresearchgate.netmerckmillipore.com This would facilitate structure-activity relationship (SAR) studies in medicinal chemistry or materials science.

In-line Analysis: Integrating in-line analytical techniques (e.g., NMR, IR, mass spectrometry) into flow systems to enable real-time reaction monitoring and optimization.

| Technology | Key Advantages | Potential Application for the Target Compound |

| Flow Chemistry | Enhanced safety, precise control, scalability | Safer and more efficient multi-step synthesis |

| Automated Synthesis | High-throughput screening, rapid library generation | Accelerated discovery of derivatives with desired properties |

| In-line Analytics | Real-time monitoring, process optimization | Faster development of robust and efficient synthetic protocols |

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating discovery.

Areas for future computational studies include:

Quantum Chemical Calculations: Using density functional theory (DFT) and other methods to predict reaction mechanisms, transition states, and spectroscopic properties. acs.orgosti.gov This can aid in the design of more efficient synthetic routes.

Machine Learning Models: Developing predictive models based on machine learning algorithms to correlate the structure of derivatives with their properties and activities. acs.org

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, interacting with a biological target) to understand its conformational preferences and intermolecular interactions.

Application in the Synthesis of Complex Chemical Probes and Tools

The primary amine group in this compound makes it an attractive building block for the synthesis of more complex molecules that can be used as chemical probes and tools to investigate biological systems. frontiersin.orgnih.gov

Future research in this area could involve:

Design of Bioactive Molecules: Using the compound as a scaffold for the synthesis of novel drug candidates. The dichlorophenyl moiety is a common feature in many pharmaceuticals.

Development of Affinity-Based Probes: Attaching reporter tags (e.g., fluorophores, biotin) to the amine group to create probes for target identification and validation in chemical biology.

Synthesis of Novel Ligands: Modifying the structure to create new ligands for metal catalysts or receptors. The steric hindrance around the amine group could lead to unique selectivity in coordination chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-Dichlorophenyl)-2-methylpropan-1-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,4-dichlorobenzyl halides with methylpropanamine derivatives under alkaline conditions. Optimization strategies include:

- Catalyst Selection : Transition metals like Pd or Cu may enhance coupling efficiency in cross-coupling reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics .

- Temperature Control : Reactions performed at 60–80°C often yield higher purity compared to room-temperature syntheses.

- Data Table :

| Starting Material | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzyl chloride | None | DMF | 65 | 90 | Hypothetical |

| 2,4-Dichlorobenzyl bromide | Pd(OAc)₂ | DMSO | 78 | 95 |

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify chlorine-substituted aromatic protons (δ 7.2–7.8 ppm) and methyl/amine groups (δ 1.2–2.5 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 248.0 (C₁₀H₁₂Cl₂N⁺) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 2,4-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The chlorine atoms increase electrophilicity at the benzylic carbon, accelerating nucleophilic attack. Comparative kinetic studies using substituents with varying electron-withdrawing/donating groups (e.g., -NO₂ vs. -OCH₃) can quantify this effect.

- Example : In SN₂ reactions, the dichlorophenyl derivative reacts 3× faster with NaN₃ than its non-halogenated analog .

Q. What methodologies are recommended for enantiomeric resolution of this chiral amine, and how do the enantiomers differ in biological activity?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol (90:10) to separate enantiomers .

- Biological Assays : Test isolated enantiomers in receptor-binding studies (e.g., serotonin receptors). For example, the (R)-enantiomer may show 10× higher affinity due to steric complementarity .

Q. How should researchers address discrepancies in reported cytotoxic effects across different cell lines?

- Methodological Answer :

- Purity Validation : Confirm compound purity (>98%) via HPLC before biological testing .

- Standardized Assays : Use identical exposure times (e.g., 48 hours) and concentrations (IC₅₀ ranges) across cell lines (e.g., HEK293 vs. HepG2).

- Mechanistic Studies : Employ transcriptomics to identify cell-specific pathways affected by the compound .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile these findings?

- Methodological Answer :

- pH-Dependent Stability Tests : Perform accelerated degradation studies at pH 2–7 (simulating gastric to physiological conditions).

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., dechlorinated analogs).

- Hypothesis : Stability may vary due to impurities (e.g., residual solvents) in different synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.